molecular formula C6H11N5O B12919635 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one CAS No. 61693-31-0

5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one

Cat. No.: B12919635
CAS No.: 61693-31-0
M. Wt: 169.19 g/mol
InChI Key: UFLRXOVYYPNPLZ-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diamine with a formamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol
  • 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4-ol

Uniqueness

5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both amino and dimethylamino groups provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61693-31-0

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

4,5-diamino-2-(dimethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H11N5O/c1-11(2)6-9-4(8)3(7)5(12)10-6/h7H2,1-2H3,(H3,8,9,10,12)

InChI Key

UFLRXOVYYPNPLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=O)N1)N)N

Origin of Product

United States

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